

Commercial Sources and Technical Applications of Benzyl-PEG8-amine for Advanced Research

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Compound of Interest

Compound Name: Benzyl-PEG8-amine

Cat. No.: B11936506

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A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl-PEG8-amine is a bifunctional crosslinker of significant interest in biomedical research and drug development. This monodisperse polyethylene glycol (PEG) derivative features a terminal primary amine and a benzyl-protected hydroxyl group. The eight repeating ethylene glycol units (PEG8) impart hydrophilicity, which can improve the solubility and pharmacokinetic properties of conjugated molecules. The terminal amine allows for covalent attachment to various functional groups, while the benzyl group serves as a stable protecting group for the other terminus, which can be deprotected for further modification. This guide provides an in-depth overview of the commercial sources, key technical data, and experimental applications of **Benzyl-PEG8-amine**, with a focus on its use in Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).

Commercial Availability and Specifications

Several commercial suppliers offer **Benzyl-PEG8-amine** and related derivatives for research purposes. The quality and specifications of the product can vary between suppliers, so it is crucial to consider these parameters when selecting a source. Below is a summary of key quantitative data from prominent suppliers.

Supplier	Product Name	Catalog Number	Molecular Weight (g/mol)	Purity
MedChemExpress	Benzyl-PEG8-amine	HY-132014	459.57	>98%
AxisPharm	Benzyl-PEG-amine	Varies	Varies by PEG length	Not specified
BroadPharm	Benzyl-PEG-amine	Varies	Varies by PEG length	>95%
Alfa Chemistry	Benzyl-PEG8-amine	ACMA00017560	459.57	Not specified

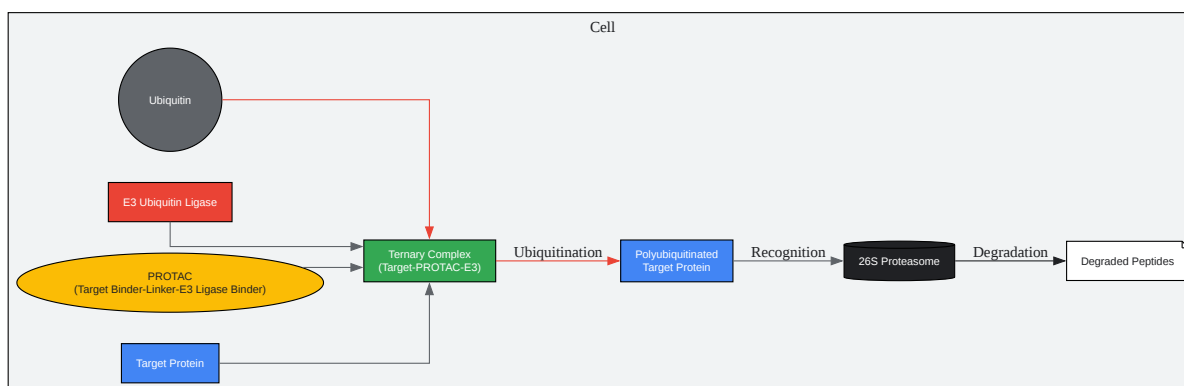
Note: The information in this table is based on publicly available data from supplier websites and may be subject to change. It is recommended to consult the respective supplier's certificate of analysis for the most up-to-date and lot-specific information.

Key Applications and Signaling Pathways

Benzyl-PEG8-amine is a versatile tool in bioconjugation, primarily utilized as a linker in the construction of complex biomolecules such as PROTACs and ADCs.

PROTACs

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker component of a PROTAC, for which **Benzyl-PEG8-amine** is a suitable building block, is critical for optimizing the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase.

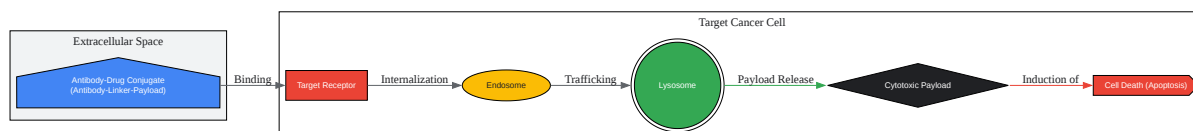


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Caption: PROTAC-mediated protein degradation pathway.

Antibody-Drug Conjugates (ADCs)

ADCs are targeted therapies that consist of a monoclonal antibody conjugated to a potent cytotoxic payload via a chemical linker. The linker plays a crucial role in the stability of the ADC in circulation and the efficient release of the payload upon internalization into the target cancer cell. The hydrophilicity of the PEG8 component in **Benzyl-PEG8-amine** can help to mitigate aggregation and improve the pharmacokinetic profile of the ADC.



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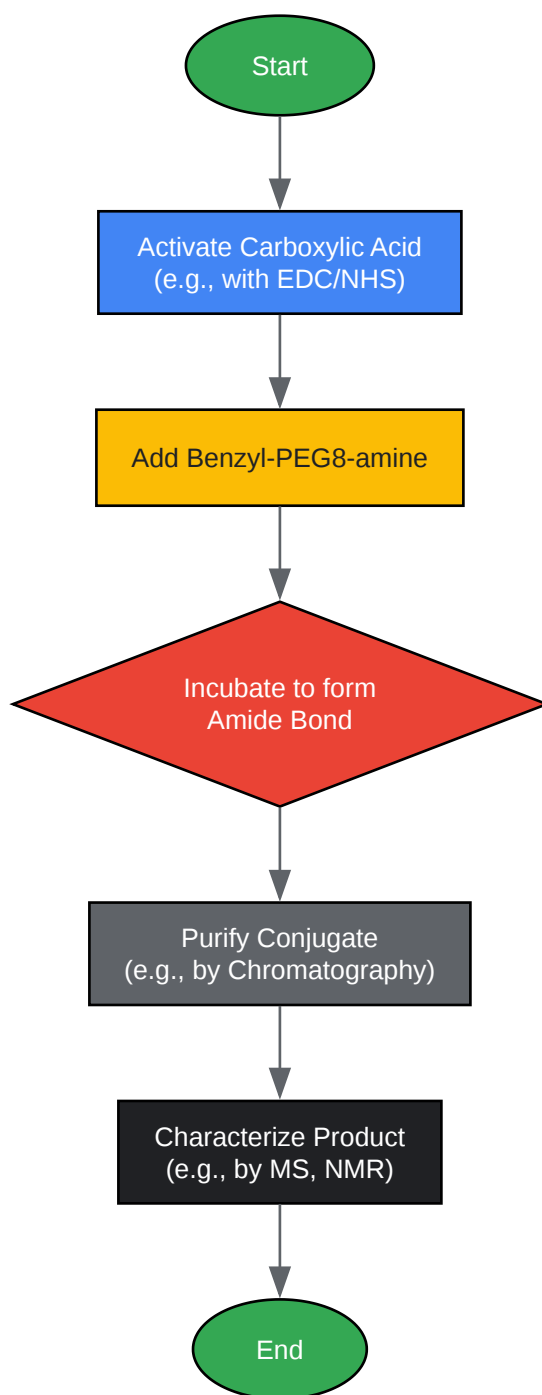
Caption: Mechanism of action of an Antibody-Drug Conjugate.

Experimental Protocols

The primary amine of **Benzyl-PEG8-amine** is a versatile functional group for conjugation reactions. A common application is the formation of a stable amide bond with a carboxylic acid or an activated ester, such as an N-hydroxysuccinimide (NHS) ester.

General Workflow for Amide Coupling

The following diagram illustrates a typical workflow for conjugating **Benzyl-PEG8-amine** to a molecule containing a carboxylic acid.



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Caption: Experimental workflow for amide bond formation.

Detailed Protocol: Amide Coupling with a Carboxylic Acid

This protocol provides a general method for the coupling of **Benzyl-PEG8-amine** to a molecule containing a carboxylic acid using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) as activating agents.

Materials:

- Molecule with a terminal carboxylic acid (Molecule-COOH)
- **Benzyl-PEG8-amine**
- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
- N-hydroxysuccinimide (NHS)
- Anhydrous N,N-Dimethylformamide (DMF)
- Anhydrous Dichloromethane (DCM)
- Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
- 0.1 M MES buffer (pH 6.0)
- Saturated aqueous sodium bicarbonate solution
- Brine
- Anhydrous sodium sulfate
- Silica gel for column chromatography

Procedure:

- Activation of the Carboxylic Acid:
 - Dissolve Molecule-COOH (1.0 eq) and NHS (1.2 eq) in anhydrous DCM or DMF.
 - Add EDC (1.2 eq) to the solution and stir at room temperature for 15-30 minutes. The formation of the NHS ester can be monitored by thin-layer chromatography (TLC).

- Coupling Reaction:
 - In a separate flask, dissolve **Benzyl-PEG8-amine** (1.1 eq) in anhydrous DCM or DMF.
 - Add the activated Molecule-COOH solution to the **Benzyl-PEG8-amine** solution.
 - Add TEA or DIPEA (2.0-3.0 eq) to the reaction mixture to act as a base.
 - Stir the reaction mixture at room temperature for 2-12 hours. Monitor the progress of the reaction by TLC or LC-MS.
- Work-up and Purification:
 - Once the reaction is complete, dilute the mixture with DCM and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
 - Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
 - Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane) to obtain the pure conjugate.
- Characterization:
 - Confirm the identity and purity of the final product by analytical techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Conclusion

Benzyl-PEG8-amine is a valuable and versatile building block for researchers in drug discovery and bioconjugation. Its defined length, hydrophilicity, and reactive amine handle make it an ideal linker for the synthesis of advanced therapeutics like PROTACs and ADCs. The commercial availability from multiple suppliers provides researchers with options to source this critical reagent. The provided protocols and pathway diagrams serve as a foundational guide for the effective utilization of **Benzyl-PEG8-amine** in research and development.

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